molecular formula C16H21N3O B6628944 N-[2-[cyclopropyl(ethyl)amino]ethyl]-1H-indole-5-carboxamide

N-[2-[cyclopropyl(ethyl)amino]ethyl]-1H-indole-5-carboxamide

Katalognummer: B6628944
Molekulargewicht: 271.36 g/mol
InChI-Schlüssel: IRDABRPBBGFNIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-[cyclopropyl(ethyl)amino]ethyl]-1H-indole-5-carboxamide, also known as CYT387, is a potent and selective inhibitor of the Janus kinase (JAK) family of enzymes. JAKs are critical components of cytokine signaling pathways, and their dysregulation is implicated in a variety of diseases, including cancer, autoimmune disorders, and inflammatory conditions. CYT387 has shown promise as a therapeutic agent in preclinical studies, and its synthesis, mechanism of action, and potential applications are the focus of

Wirkmechanismus

N-[2-[cyclopropyl(ethyl)amino]ethyl]-1H-indole-5-carboxamide exerts its effects by binding to the ATP-binding site of JAK1 and JAK2, thereby inhibiting their kinase activity. This leads to downstream effects on cytokine signaling pathways, including the JAK-STAT pathway, which is critical for the regulation of immune cell function and inflammation. By inhibiting JAK signaling, this compound can modulate the immune response and suppress the growth and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in preclinical models. In addition to its effects on JAK signaling, this compound has been shown to inhibit angiogenesis, enhance apoptosis, and modulate the tumor microenvironment. This compound has also been shown to have immunomodulatory effects, including the suppression of T-cell activation and the inhibition of cytokine production by immune cells.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-[2-[cyclopropyl(ethyl)amino]ethyl]-1H-indole-5-carboxamide is its specificity for JAK1/2, which allows for targeted inhibition of cytokine signaling pathways. This specificity also reduces the likelihood of off-target effects and toxicity. However, the potency of this compound may vary depending on the cell type and cytokine environment, and its efficacy may be affected by the presence of mutations in JAK signaling pathways. Additionally, this compound may have limited efficacy in cancers that are driven by other signaling pathways, such as the PI3K/Akt/mTOR pathway.

Zukünftige Richtungen

There are several potential future directions for research on N-[2-[cyclopropyl(ethyl)amino]ethyl]-1H-indole-5-carboxamide. One area of interest is the development of combination therapies that include this compound and other targeted agents or chemotherapy. Another area of focus is the identification of biomarkers that can predict response to this compound and guide patient selection. Additionally, there is interest in exploring the potential of this compound in other disease areas, such as fibrosis and myeloproliferative neoplasms. Finally, the development of next-generation JAK inhibitors with improved potency and selectivity may provide additional therapeutic options for patients.

Synthesemethoden

N-[2-[cyclopropyl(ethyl)amino]ethyl]-1H-indole-5-carboxamide can be synthesized using a multistep process that involves the coupling of an indole-5-carboxylic acid derivative with a cyclopropylamine intermediate. The resulting compound is then subjected to a series of chemical transformations, including amidation and cyclization, to produce the final product. The synthesis of this compound has been described in detail in several publications, and the process is well-established in the field of medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

N-[2-[cyclopropyl(ethyl)amino]ethyl]-1H-indole-5-carboxamide has been extensively studied in preclinical models of cancer and autoimmune disease. In vitro and in vivo experiments have demonstrated that this compound inhibits JAK1/2 signaling, leading to decreased proliferation and survival of cancer cells and suppression of immune cell activation. This compound has also been shown to enhance the anti-tumor activity of chemotherapy and radiation therapy, suggesting that it may have potential as a combination therapy in cancer treatment.

Eigenschaften

IUPAC Name

N-[2-[cyclopropyl(ethyl)amino]ethyl]-1H-indole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-2-19(14-4-5-14)10-9-18-16(20)13-3-6-15-12(11-13)7-8-17-15/h3,6-8,11,14,17H,2,4-5,9-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDABRPBBGFNIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCNC(=O)C1=CC2=C(C=C1)NC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.